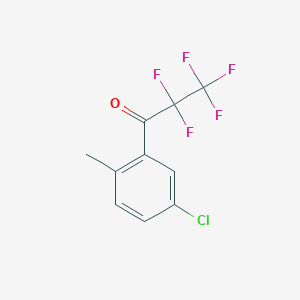

3'-Chloro-6'-methyl-2,2,3,3,3-pentafluoropropiophenone

Description

3'-Chloro-6'-methyl-2,2,3,3,3-pentafluoropropiophenone is a fluorinated aromatic ketone characterized by a pentafluoropropyl group attached to a propiophenone backbone, with chloro and methyl substituents at the 3' and 6' positions of the phenyl ring, respectively. This compound is notable for its high degree of fluorination, which imparts unique electronic and steric properties, such as enhanced thermal stability and resistance to oxidation.

According to product catalogs, this compound was previously available as a high-purity reagent from CymitQuimica but has since been discontinued .

Properties

IUPAC Name |

1-(5-chloro-2-methylphenyl)-2,2,3,3,3-pentafluoropropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF5O/c1-5-2-3-6(11)4-7(5)8(17)9(12,13)10(14,15)16/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYWOPPNGLENPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-6’-methyl-2,2,3,3,3-pentafluoropropiophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-6-methylphenol and pentafluoropropionic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane or toluene.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of 3’-Chloro-6’-methyl-2,2,3,3,3-pentafluoropropiophenone may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-6’-methyl-2,2,3,3,3-pentafluoropropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3'-Chloro-6'-methyl-2,2,3,3,3-pentafluoropropiophenone is a fluorinated organic compound that has garnered attention in various scientific fields due to its unique chemical properties. This article explores the applications of this compound in scientific research, particularly in materials science, medicinal chemistry, and environmental studies.

Chemical Properties and Structure

This compound is characterized by its pentafluoropropiophenone structure, which contributes to its stability and reactivity. The presence of chlorine and multiple fluorine atoms enhances its lipophilicity and influences its interaction with biological systems.

Molecular Formula

- Molecular Formula : C12H8ClF5O

- Molecular Weight : 298.64 g/mol

Medicinal Chemistry

The compound's unique structure allows it to serve as a potential lead compound in drug development. Its fluorinated nature can enhance metabolic stability and bioavailability.

Case Studies:

- Anticancer Activity : Research indicates that fluorinated compounds can exhibit significant anticancer properties. Studies have shown that derivatives of pentafluoropropiophenone can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antiviral Properties : Some studies suggest that similar fluorinated compounds may possess antiviral activities, potentially inhibiting viral replication.

Materials Science

Due to its chemical stability and unique properties, this compound is explored for applications in materials science.

Applications:

- Fluorinated Polymers : This compound can be utilized in the synthesis of fluorinated polymers that exhibit enhanced thermal and chemical resistance. These materials are valuable in coatings and sealants.

- Nanocomposites : Incorporating this compound into nanocomposites can improve mechanical properties and provide functional surfaces for various applications.

Environmental Chemistry

Fluorinated compounds are often studied for their environmental impact due to their persistence and potential bioaccumulation.

Research Focus:

- Greenhouse Gas Potential : Investigations into the atmospheric effects of fluorinated compounds are critical for understanding their role as greenhouse gases. Studies are ongoing to assess the global warming potential (GWP) of this compound compared to other fluorinated substances.

- Degradation Pathways : Understanding how this compound degrades in the environment is essential for evaluating its ecological footprint.

Summary of Findings

The applications of this compound span across medicinal chemistry, materials science, and environmental studies. Its unique chemical structure provides opportunities for developing new therapeutic agents and advanced materials while also necessitating careful consideration of its environmental impact.

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Drug Development | Inhibits cancer cell proliferation |

| Antiviral Agents | Potential antiviral activity observed | |

| Materials Science | Fluorinated Polymers | Enhanced thermal/chemical resistance |

| Nanocomposites | Improved mechanical properties | |

| Environmental Chemistry | Greenhouse Gas Assessment | Evaluating GWP compared to other compounds |

| Degradation Pathways | Assessing ecological impact |

Mechanism of Action

The mechanism of action of 3’-Chloro-6’-methyl-2,2,3,3,3-pentafluoropropiophenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple fluorine atoms can enhance its binding affinity and specificity for certain molecular targets, influencing pathways involved in metabolic or signaling processes.

Comparison with Similar Compounds

3',5'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone

Structural Differences :

- The dimethyl analog replaces the 3'-chloro and 6'-methyl groups of the target compound with methyl substituents at the 3' and 5' positions.

- Steric Effects : The 6'-methyl group in the target compound may create additional steric hindrance, influencing reaction pathways or catalytic efficiency in asymmetric syntheses .

1-(2-Bromophenyl)-2,2,3,3,3-pentafluoro-1-propanol

Functional Group Differences :

- This compound is a reduced alcohol derivative of a pentafluoropropiophenone, with a hydroxyl group replacing the ketone.

- Reactivity : The ketone in the target compound is more electrophilic, making it a superior substrate for nucleophilic additions or reductions. The alcohol derivative, however, is stabilized by hydrogen bonding, which may limit further reactivity without protection (e.g., acetylation) .

Comparison with Non-Ketone Fluorinated Compounds

3-Chloro-N-phenyl-phthalimide

Structural and Functional Contrasts :

- While the target compound is a propiophenone, 3-chloro-N-phenyl-phthalimide features a phthalimide core with a chloro substituent and phenyl group.

- Applications: The phthalimide derivative is a monomer for polyimide synthesis, valued for its thermal stability and mechanical strength in polymers . The target compound’s fluorinated alkyl chain could similarly enhance thermal resistance in polymers but lacks the cyclic anhydride functionality required for polyimide formation .

Pentafluoropropyl-Containing Copolymers

Material Science Context :

- Copolymers such as 2-methyl-2-propenoic acid methyl ester/pentafluoropropyl methacrylate () incorporate pentafluoropropyl groups for hydrophobicity and chemical resistance. The target compound’s propiophenone backbone is less suited for free-radical polymerization but could act as a crosslinking agent or terminal modifier in fluoropolymers .

Key Research Findings and Challenges

- Steric Limitations : Bulky substituents (e.g., 6'-methyl) in the target compound may hinder reactions requiring spatial accessibility, as evidenced by low yields (23%) in acetoxylation/hydrolysis sequences .

- Electron-Withdrawing Effects : The 3'-chloro group likely enhances electrophilicity, making the compound reactive in nucleophilic aromatic substitutions or catalytic reductions compared to methyl-substituted analogs .

- Supply Constraints : Discontinuation of the target compound limits its industrial application, necessitating alternative synthetic routes or substitutes .

Biological Activity

However, I can provide some general insights into the biological activity of similar compounds within the same chemical family, particularly focusing on halogenated ketones and their known interactions.

Overview of Halogenated Ketones

Halogenated ketones are a class of organic compounds that often exhibit significant biological activities due to their ability to interact with biological systems. The presence of halogen atoms can influence the compound's reactivity, lipophilicity, and ability to cross biological membranes.

Potential Biological Activities

- Antimicrobial Properties : Many halogenated compounds have been studied for their antimicrobial properties. For instance, chlorinated and fluorinated compounds can disrupt microbial cell membranes or interfere with metabolic pathways.

- Cytotoxicity : Some halogenated ketones have shown cytotoxic effects against cancer cell lines. The mechanism often involves induction of apoptosis or disruption of cellular signaling pathways.

- Endocrine Disruption : Certain halogenated compounds are known endocrine disruptors, affecting hormone signaling and potentially leading to reproductive and developmental issues.

Research Findings on Similar Compounds

While specific data on 3'-Chloro-6'-methyl-2,2,3,3,3-pentafluoropropiophenone is limited, here are some findings from related compounds:

Case Studies

Although there are no direct case studies available for This compound , similar compounds have been analyzed in various contexts:

- Environmental Impact : Studies have shown that halogenated compounds can accumulate in marine environments and affect aquatic life.

- Health Studies : Epidemiological studies have linked exposure to certain halogenated ketones with respiratory and neurological effects in industrial workers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.